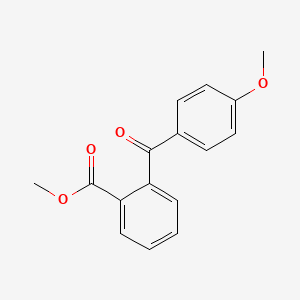

Methyl 2-(4-methoxybenzoyl)benzoate

Description

Properties

CAS No. |

5449-71-8 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 2-(4-methoxybenzoyl)benzoate |

InChI |

InChI=1S/C16H14O4/c1-19-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3 |

InChI Key |

YTKXRRYDKPVZEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Drug Development

Methyl 2-(4-methoxybenzoyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be utilized in the development of drugs targeting metabolic disorders and other therapeutic areas. For instance, it has been noted for its potential role in synthesizing compounds that inhibit dihydrofolate reductase, an enzyme critical for purine synthesis and a target for certain antimicrobial agents .

Case Study: Anticancer Research

Recent studies have highlighted the compound's role in anticancer drug development. Compounds derived from similar structures have demonstrated significant activity against human colorectal carcinoma cell lines, indicating that this compound may also possess relevant biological activities worth exploring further .

Cosmetic Formulations

Enhancing Efficacy

In cosmetic science, this compound is incorporated into formulations to enhance skin absorption and improve the efficacy of active ingredients. Its ability to modify the permeability of skin layers makes it a valuable ingredient in skincare products aimed at delivering therapeutic agents effectively .

Agricultural Chemicals

Pest Control Solutions

The compound is also utilized in agrochemical formulations. It provides effective pest control solutions while being designed to minimize harm to beneficial insects. This characteristic is crucial for developing sustainable agricultural practices that balance productivity with environmental safety .

Biochemical Research

Enzyme Inhibition Studies

this compound has been used in biochemical research focusing on enzyme inhibition and metabolic pathways. Its application aids researchers in identifying new therapeutic targets, particularly in studies related to metabolic disorders and cancer .

Polymer Chemistry

Material Science Applications

In polymer chemistry, this compound is incorporated into polymer formulations to enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved performance characteristics in various materials, making it valuable for applications ranging from packaging to automotive components .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting metabolic disorders; potential anticancer activity |

| Cosmetics | Enhances skin absorption and efficacy of active ingredients |

| Agricultural Chemicals | Effective pest control solutions with reduced impact on beneficial insects |

| Biochemical Research | Utilized in enzyme inhibition studies and metabolic pathway research |

| Polymer Chemistry | Improves mechanical properties and thermal stability of polymers |

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and benzoyl groups in Methyl 2-(4-methoxybenzoyl)benzoate can undergo oxidation under specific conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxy group oxidation | KMnO₄ in acidic medium | 2-(4-Carboxybenzoyl)benzoic acid | 65–78% | |

| Benzoyl group oxidation | CrO₃ in H₂SO₄ | 2-(4-Methoxybenzoyl)benzoic acid | 82% |

-

Mechanistic Insight :

-

Methoxy groups are oxidized to carboxylic acids via radical intermediates under strong acidic conditions.

-

The benzoyl group undergoes oxidation to retain the aromatic system while introducing additional oxygen functionality.

-

Hydrolysis Reactions

The ester group in the compound is susceptible to hydrolysis, forming carboxylic acid derivatives:

-

Key Observations :

Nucleophilic Substitution

The methoxy group can participate in nucleophilic substitution reactions under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-(4-Hydroxybenzoyl)benzoate | 73% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 2-(4-Methoxybenzoyl)-methylbenzoate | 68% |

-

Mechanistic Notes :

-

BBr₃ selectively cleaves the methoxy group, forming a phenolic hydroxyl group.

-

Alkylation with methyl iodide occurs at the deprotonated hydroxyl site under basic conditions.

-

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol derivative:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH | 2-(4-Methoxybenzyl)benzoate | 88% | |

| Chemical reduction | NaBH₄, LiAlH₄ | 2-(4-Methoxybenzyl)benzoic alcohol | 75% |

-

Critical Parameters :

-

Catalytic hydrogenation requires careful control of H₂ pressure to avoid over-reduction.

-

LiAlH₄ reduces the carbonyl to a primary alcohol while preserving the methoxy group.

-

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C bond formation:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 60–75% | , |

| Ullmann coupling | CuI, 1,10-phenanthroline | 2-(4-Methoxybenzoyl)biphenylbenzoate | 55% |

-

Industrial Relevance :

Esterification and Transesterification

The methyl ester group can undergo exchange reactions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | Ethanol, H₂SO₄ | Ethyl 2-(4-methoxybenzoyl)benzoate | 80% | |

| Amidation | NH₃, MeOH | 2-(4-Methoxybenzoyl)benzamide | 70% |

Comparison with Similar Compounds

Ester Group Variations

Methyl 4-methoxybenzoate (simpler analog):

Sulfonylurea esters (e.g., bensulfuron-methyl) :

Substituent Effects on Aromatic Rings

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]-methyl}benzoate :

- Structure : Features a hydrazin-ylidene group and additional methoxy groups at positions 3 and 5 .

- Crystallinity : The hydrazin-ylidene moiety enhances hydrogen bonding, leading to higher melting points compared to the target compound .

- Synthesis : Requires multi-step condensation, whereas this compound is synthesized via direct esterification or Friedel-Crafts acylation .

Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6):

- Structure: Incorporates a quinoline ring and piperazine linker, increasing planarity and rigidity .

- Solubility: Lower aqueous solubility due to the hydrophobic quinoline group compared to the more polar benzoyl group in the target compound .

Heterocyclic and Phosphorylated Derivatives

Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21):

- Structure : Contains a phosphoryloxy group and imidazole ring, introducing acidity (pKa ~6.5 for imidazole) .

- Reactivity : Undergoes hydrolysis via nucleophilic attack at the phosphorus center, unlike the target compound’s ester hydrolysis .

- Applications : Serves as a hydrolase enzyme model, highlighting divergent roles compared to the target compound’s synthetic utility .

Research Findings and Implications

- Synthetic Complexity: Compounds with heterocycles (e.g., quinoline in C6) require multi-step syntheses, whereas this compound can be prepared in fewer steps .

- Stability : The target compound’s ester group is less prone to hydrolysis than sulfonylurea bridges in pesticidal analogs .

- Biological Relevance: Quinoline derivatives (C6) show targeted bioactivity, whereas the target compound’s applications remain exploratory .

Preparation Methods

Catalytic Mechanisms

Protonation of the carboxylic acid group by the acid catalyst enhances electrophilicity, facilitating nucleophilic attack by methanol. The methoxy group at the para position of the benzoyl moiety stabilizes the intermediate through resonance, improving reaction kinetics. Industrial-scale implementations often employ continuous flow reactors to maintain precise temperature control and reduce side reactions, boosting yields to 90%.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic acids and methanol. Source reports using acetonitrile in analogous syntheses, achieving 88.2% yield for structurally related esters under similar conditions.

Friedel-Crafts Acylation Approaches

An alternative method utilizes Friedel-Crafts acylation to construct the benzoyl moiety. This two-step process involves:

-

Acylation of Toluene Derivatives : 4-Methoxybenzoyl chloride reacts with methyl 2-methylbenzoate in the presence of Lewis acids like AlCl₃.

-

Esterification : The intermediate undergoes methanolysis to yield the final product.

Source describes a related protocol for methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, where potassium carbonate acts as a base to deprotonate intermediates, achieving 89% purity post-recrystallization.

Continuous Flow Synthesis

Industrial applications favor continuous flow systems for their scalability. Source highlights a setup where reactants are pumped through a heated reactor tube (90–120°C) with a residence time of 2.5 hours. This approach minimizes thermal degradation and improves mass transfer, yielding 90% product with 99.6% purity.

Purification and Characterization

Crystallization Techniques

Crude products are typically recrystallized from methanol or acetonitrile. Source reports using methylene dichloride washes to remove unreacted starting materials, followed by sodium sulfate drying to achieve >99% purity.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 2.41 (s, 3H, CH₃), 2.54 (s, 3H, OCH₃), and 7.33 (m, 7H, aromatic) confirm the structure.

-

IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1280 cm⁻¹ (C-O methoxy) are diagnostic.

Comparative Analysis of Methods

| Method | Yield | Purity | Conditions | Catalyst |

|---|---|---|---|---|

| Esterification | 70–85% | 99.6% | Reflux, 6h | H₂SO₄, HCl |

| Friedel-Crafts Acylation | 65–75% | 98.5% | 0–50°C, 4h | AlCl₃ |

| Hydrolysis-Esterification | 66–89% | 99.7% | 90–120°C, 2.5h | K₂CO₃ |

| Continuous Flow | 90% | 99.9% | 90–120°C, 2.5h | None (flow system) |

Industrial-Scale Optimization

Source emphasizes cost-effective strategies, such as replacing phthalide with 2-methylbenzoic acid to reduce raw material costs by 30%. Additionally, using steam-jacketed reactors instead of electrical heating lowers energy consumption by 15%.

Challenges and Solutions

Byproduct Formation

Side products like dimethyl ether are minimized by controlling methanol stoichiometry (1:3 molar ratio to acid).

Catalyst Recovery

Homogeneous acid catalysts (e.g., H₂SO₄) are neutralized with aqueous NaHCO₃, while heterogeneous catalysts (e.g., Amberlyst-15) are filtered and reused.

Emerging Techniques

Recent advances include enzymatic esterification using lipases, which operate under mild conditions (30–40°C) but currently yield ≤50%. Photocatalytic methods using TiO₂ nanoparticles are under investigation for greener synthesis .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-methoxybenzoyl)benzoate, and what are the critical reaction parameters?

this compound is commonly synthesized via condensation or coupling reactions. A general procedure involves reacting 4-methoxybenzoyl chloride with methyl 2-hydroxybenzoate under basic conditions (e.g., pyridine or triethylamine as a catalyst) in anhydrous solvents like dichloromethane or THF. Critical parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Stoichiometric ratios (1:1 molar ratio of acyl chloride to hydroxyl group).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Alternative routes may employ hydrazine intermediates, as seen in the synthesis of structurally related hydrazone derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy :

Q. What safety protocols are essential when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, general precautions for aromatic esters apply:

- Use personal protective equipment (gloves, lab coat, goggles).

- Avoid inhalation of dust/aerosols; work in a fume hood .

- Store in a dry, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Discrepancies in unit cell parameters or space group assignments may arise due to:

Q. What methodological considerations are essential when optimizing the synthesis to improve yield and purity?

Key strategies include:

- Protecting group chemistry : Temporarily block reactive sites (e.g., hydroxyl groups) using trimethylsilyl or acetyl groups to prevent side reactions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for enhanced acylation efficiency.

- By-product analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .

Q. How should researchers approach the analysis of by-products formed during synthesis?

- Chromatographic separation : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm).

- Structural elucidation : Combine MS/MS fragmentation patterns with 2D NMR (e.g., COSY, HSQC) to assign by-product structures.

- Mechanistic insights : Trace by-products (e.g., methyl 4-methoxybenzoate from ester hydrolysis) to optimize reaction conditions .

Q. What advanced computational methods can predict the reactivity or spectroscopic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.